molecular formula C10H10N4O2 B1437171 {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid CAS No. 1017791-25-1

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid

Cat. No.: B1437171
CAS No.: 1017791-25-1
M. Wt: 218.21 g/mol
InChI Key: OPGXGNXZSUMCIF-UHFFFAOYSA-N
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Description

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is a heterocyclic compound that contains a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Biochemical Analysis

Biochemical Properties

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, which can influence enzyme activity and protein function . For instance, this compound may inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, the compound can interact with proteins involved in cell signaling pathways, potentially modulating their function and affecting downstream cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The triazole ring in the compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For instance, this compound may inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it may activate enzymes by stabilizing their active conformation. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of metabolic enzymes, leading to changes in the concentration of key metabolites . For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound may interact with cofactors such as NADH or ATP, further modulating metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within cells . Once inside the cell, this compound may bind to intracellular proteins, affecting its distribution and activity. The compound’s transport and distribution are critical factors that determine its cellular effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and transcriptional regulation. The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)aniline with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and reactors ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
  • 4-Amino-4H-1,2,4-triazole
  • 1,2,4-Triazole-containing scaffolds

Uniqueness

{[4-(4H-1,2,4-Triazol-4-YL)phenyl]amino}-acetic acid is unique due to its specific structure, which combines the triazole ring with an amino-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form coordination polymers and its potential antimicrobial activity set it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(16)5-11-8-1-3-9(4-2-8)14-6-12-13-7-14/h1-4,6-7,11H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGXGNXZSUMCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901267030
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017791-25-1
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017791-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4H-1,2,4-Triazol-4-yl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901267030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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